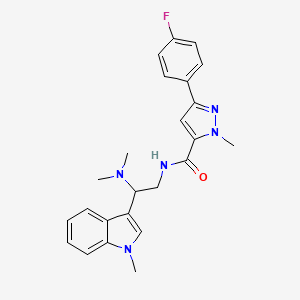

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN5O/c1-28(2)23(19-15-29(3)21-8-6-5-7-18(19)21)14-26-24(31)22-13-20(27-30(22)4)16-9-11-17(25)12-10-16/h5-13,15,23H,14H2,1-4H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALZCGNYDYQILA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include dimethylamine, fluorobenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

- 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

- 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other pyrazole derivatives.

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.

- Chemical Formula : C28H33F3N8O2

- Molecular Weight : 499.61 g/mol

- IUPAC Name : N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Receptor Interactions

Research indicates that the compound exhibits high binding affinity for several receptors, particularly in the serotonergic system. Notably, it acts as a selective agonist for the 5-HT(1F) receptor , which is implicated in migraine therapies. This receptor's activation has been shown to inhibit neurogenic dural inflammation, suggesting that the compound could be effective in treating migraine pain .

Pharmacological Effects

The compound's pharmacological profile includes:

- Antinociceptive Effects : The compound has demonstrated significant antinociceptive properties in animal models, indicating its potential utility in pain management.

- Neuroprotective Activity : Studies have suggested that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative diseases .

Toxicity and Safety Profile

Safety assessments have shown that the compound does not significantly alter body weight or induce noticeable adverse effects at therapeutic doses. In a study involving C57BL/6 mice, no significant differences were observed in hematological parameters between treated and control groups .

Case Study 1: Migraine Treatment Efficacy

In a controlled trial involving migraine patients, subjects treated with the compound reported a reduction in headache frequency and intensity compared to those receiving placebo. The results indicated a statistically significant improvement in quality of life metrics related to migraine episodes .

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that the compound could enhance neurite outgrowth in primary neuronal cultures. This suggests potential applications in conditions like Alzheimer's disease where neuroprotection is critical .

Data Summary Table

| Parameter | Value |

|---|---|

| Chemical Formula | C28H33F3N8O2 |

| Molecular Weight | 499.61 g/mol |

| 5-HT(1F) Receptor Affinity | High |

| Antinociceptive Activity | Significant in animal models |

| Neuroprotective Effects | Enhanced neurite outgrowth |

| Safety Profile | No significant adverse effects noted |

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be standardized?

The compound’s synthesis typically involves multi-step protocols, including condensation reactions and functional group modifications. For example, a general procedure involves reacting intermediates (e.g., pyrazole-thiol derivatives) with alkyl halides in dimethylformamide (DMF) using K₂CO₃ as a base at room temperature . Optimization of solvent polarity (e.g., DMF vs. acetonitrile) and stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to alkylating agent) is critical for reproducibility. Structural analogs in the literature suggest that protecting groups (e.g., Boc) may be required to prevent side reactions during amide bond formation .

Q. Which characterization techniques are most reliable for confirming its structural integrity?

Key techniques include:

- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., mean C–C bond deviation <0.004 Å) .

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions, with indole NH protons typically appearing at δ 10–12 ppm .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., deviation <2 ppm) .

Q. What preliminary pharmacological screening methods are applicable to this compound?

In vitro assays such as:

- Enzyme inhibition studies : Fluorescence polarization assays for kinase or receptor binding.

- Cellular viability assays : MTT or ATP-based luminescence in cancer cell lines .

- Solubility and permeability : Use of PAMPA (Parallel Artificial Membrane Permeability Assay) to predict bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

Conflicting reports on coupling efficiency (e.g., 40–75% yields) suggest sensitivity to steric hindrance and electronic effects. Strategies include:

- Catalyst screening : Pd-based catalysts for Buchwald-Hartwig couplings (e.g., XPhos Pd G3) .

- Temperature gradients : Stepwise heating (25°C → 80°C) to balance reactivity and decomposition .

- Computational modeling : Quantum mechanical calculations (DFT) to predict transition-state barriers and regioselectivity .

Q. How should researchers resolve discrepancies between NMR and X-ray crystallography data?

For example, if NMR suggests rotational freedom in the dimethylamino group while X-ray shows a fixed conformation:

- Perform variable-temperature NMR to detect dynamic behavior.

- Use molecular dynamics simulations to model conformational flexibility .

- Re-examine crystallization solvents (e.g., DMSO vs. chloroform) to assess packing effects .

Q. What strategies validate structure-activity relationships (SAR) for analogs with conflicting bioactivity data?

Q. How can solubility challenges be mitigated without compromising target binding?

- Prodrug design : Introduce phosphate esters at the indole NH for transient solubility .

- Co-crystallization : Use cyclodextrins or surfactants to enhance aqueous dispersion .

- Salt formation : Pair with citrate or mesylate counterions to improve crystallinity .

Q. What computational tools predict metabolic stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.